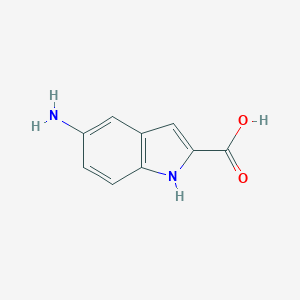

5-amino-1H-indole-2-carboxylic acid

Beschreibung

5-Amino-1H-indole-2-carboxylic acid (CAS 152213-40-6) is an indole derivative with a carboxylic acid group at position 2 and an amino group at position 3. Its molecular formula is C₉H₈N₂O₂, and it has a molecular weight of 176.17 g/mol . This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural versatility.

Eigenschaften

IUPAC Name |

5-amino-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFIBMOQAPEKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571743 | |

| Record name | 5-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152213-40-6 | |

| Record name | 5-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Hydrazone Condensation

The process begins with the condensation of p-nitrophenylhydrazine hydrochloride and ethyl pyruvate in a mixed ethanol-water solvent system. Reaction conditions are maintained at 20–60°C for 20–60 minutes, yielding ethyl pyruvate-4-nitrophenylhydrazone as a crystalline intermediate. Stoichiometric control (1:1 molar ratio) and pH adjustments are critical to minimizing side products.

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 40°C | 85–90% |

| Solvent | Ethanol:H₂O (3:1) | — |

| Reaction Time | 30 minutes | — |

Cyclization to Nitroindole Ester

Cyclization of the hydrazone is achieved using polyphosphoric acid (PPA) in toluene at 85–115°C. The exothermic reaction necessitates careful temperature control to prevent decomposition. After 30–40 minutes of reflux, ethyl 5-nitroindole-2-carboxylate is isolated via filtration and washing, with yields reaching 65–71%.

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Catalyst | Polyphosphoric acid | — |

| Solvent | Toluene | — |

| Reaction Time | 40 minutes | 65–71% |

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis using potassium hydroxide in ethanol-water. After 6 hours at ambient temperature, the mixture is acidified with HCl to precipitate 5-nitroindole-2-carboxylic acid with 98.5% purity and 81–87% yield.

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Base | KOH (2.5 equiv) | — |

| Acidification Agent | 4N HCl | — |

| Purity | Recrystallization | 98.5% |

Reduction to Amino Derivative

The final step involves reducing the nitro group to an amine. Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at 25–50°C is preferred for scalability, achieving >90% conversion. Alternatively, stannous chloride (SnCl₂) in concentrated HCl offers a cost-effective solution, though it generates tin waste.

| Method | Conditions | Yield |

|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 85–90% |

| Chemical Reduction | SnCl₂, HCl, 0–5°C | 75–80% |

Alternative Synthetic Pathways

Direct Nitration of Indole-2-Carboxylic Acid

Nitration of indole-2-carboxylic acid faces regioselectivity challenges due to the electron-withdrawing carboxylic acid group, which directs electrophilic substitution to positions 4 or 6 rather than 5. While mixed acid (HNO₃/H₂SO₄) at 0°C yields a 4-nitro derivative, this route is impractical for synthesizing the 5-amino target.

Buchwald-Hartwig Amination

Introducing the amino group via Buchwald-Hartwig amination requires a halogenated precursor (e.g., 5-bromoindole-2-carboxylic acid). Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos facilitate C–N bond formation, but the limited commercial availability of 5-bromoindole-2-carboxylic acid renders this method less viable.

Reaction Optimization and Parameter Analysis

Cyclization Efficiency

The use of polyphosphoric acid in toluene significantly enhances cyclization yields compared to traditional solvents like DMF. Increasing the PPA-to-hydrazone ratio from 5:1 to 8:1 improves yields from 65% to 71%, though excess catalyst complicates purification.

Reduction Selectivity

Catalytic hydrogenation outperforms chemical reduction in selectivity, particularly when the indole ring’s electron-rich positions are unprotected. Adding ammonium formate as a hydrogen donor in transfer hydrogenation reduces reaction times to 2 hours.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the cyclization step minimizes thermal degradation and improves throughput. Pilot studies demonstrate a 15% yield increase compared to batch reactors, with residence times under 10 minutes.

Analyse Chemischer Reaktionen

Oxidation Reactions

The amino and indole groups undergo oxidation under specific conditions:

Reduction Reactions

The nitro and carbonyl groups are susceptible to reduction:

Substitution Reactions

Electrophilic substitution dominates at the indole ring’s C3, C5, and C6 positions:

Condensation and Cyclization

Key synthetic routes include:

Biochemical Interactions

The compound inhibits HIV-1 integrase through Mg²⁺ chelation and π-π stacking:

Key Reaction Mechanisms

-

Fischer Indole Synthesis : Proceeds via -sigmatropic rearrangement of phenylhydrazones to form the indole ring .

-

Buchwald–Hartwig Amination : Palladium-catalyzed C–N coupling enables C3 functionalization with aryl amines .

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

HIV-1 Integrase Inhibition

One of the most promising applications of 5-amino-1H-indole-2-carboxylic acid is its role as an inhibitor of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. Recent studies have shown that derivatives of indole-2-carboxylic acid, including 5-AICA, exhibit potent inhibitory effects on integrase activity.

- Mechanism of Action : The indole core and the carboxyl group in 5-AICA facilitate chelation with magnesium ions in the active site of integrase, which is essential for its catalytic function. Structural optimizations have led to derivatives with enhanced potency. For instance, a derivative showed an IC50 value of 0.13 μM, indicating strong inhibitory activity against integrase .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 5-AICA derivative | 0.13 | Chelation with Mg²⁺ ions |

| Original compound | 32.37 | Moderate inhibition |

Cancer Research

VEGFR-2 Inhibition

This compound has also been explored for its potential as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, which plays a critical role in tumor angiogenesis.

- Research Findings : A study synthesized a series of hydrazone derivatives from indole-2-carboxylic acid and evaluated their activity against VEGFR-2. The results indicated that these compounds could effectively inhibit VEGFR-2 tyrosine kinase activity, suggesting potential applications in cancer therapy .

Immunological Applications

Modulation of T Helper Cells

Another area of interest is the modulation of T helper (Th) cells, which are pivotal in orchestrating immune responses. Compounds related to this compound have been identified as potential immunomodulators.

- Therapeutic Utility : These compounds can influence the transcription and production of interleukin-4 (IL-4), a cytokine involved in immune response regulation. This property suggests that they could be utilized in therapies targeting autoimmune diseases or enhancing vaccine efficacy .

Structural Chemistry and Polymorphism

Recent studies have also focused on the structural characteristics and polymorphism of indole derivatives, including this compound.

Wirkmechanismus

The mechanism of action of 5-amino-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and the biological context. The indole ring system allows for versatile interactions with various biomolecules, making it a valuable compound in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Indole-Carboxylic Acid Derivatives

Key Observations :

- Substituent effects: The amino group in this compound increases polarity compared to methyl or chloro substituents, influencing solubility and reactivity .

- Biological activity : 5-Hydroxy derivatives (e.g., 5-hydroxy-1H-indole-2-carboxylic acid) are intermediates in auxin synthesis and exhibit plant growth-regulating properties, while chloro-substituted analogs (e.g., 5-chloro-1H-indole-2-carboxylic acid) are used in drug development due to enhanced metabolic stability .

Physicochemical Properties

Table 2: Melting Points and Solubility

Key Observations :

- Amino vs. methoxy groups: The amino group in this compound likely improves water solubility compared to methoxy-substituted analogs (e.g., 5-methoxy-1H-indole-2-carboxylic acid), which require polar aprotic solvents for dissolution .

- Melting points : Higher melting points in indole-6-carboxylic acid (256–259°C) suggest stronger intermolecular forces due to symmetrical crystal packing .

Key Observations :

- Regioselectivity challenges : Cyclization of azidocinnamate esters (e.g., for 5-hydroxy derivatives) often produces regioisomers, requiring careful optimization .

- Functionalization versatility: this compound serves as a scaffold for further modifications, such as coupling with thiazole rings to create antimicrobial agents .

Biologische Aktivität

5-Amino-1H-indole-2-carboxylic acid (also referred to as indole-2-carboxylic acid) has garnered attention in recent years for its diverse biological activities, particularly in the context of antiviral and anticancer research. This article synthesizes findings from various studies to elucidate its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of Biological Activity

The biological activity of this compound primarily revolves around its role as an inhibitor of HIV-1 integrase, an enzyme crucial for the viral replication cycle. Studies have demonstrated that this compound can effectively inhibit the strand transfer process of integrase, which is essential for integrating viral DNA into the host genome.

Research indicates that this compound interacts with the active site of integrase by chelating with magnesium ions (Mg²⁺). This interaction is critical, as it disrupts the enzyme's function and impairs viral replication. The compound's structure allows it to form π–π stacking interactions with viral DNA, enhancing its inhibitory effects.

Structure-Activity Relationships (SAR)

The efficacy of this compound can be significantly influenced by structural modifications. A series of derivatives have been synthesized and evaluated for their biological activity:

| Compound | Modification | IC50 (μM) | Notes |

|---|---|---|---|

| 1 | Parent Compound | 32.37 | Initial activity against integrase |

| 4a | C3 methoxyphenyl substitution | 10.06 | Improved activity |

| 4b | C3 methoxyphenyl substitution | 15.70 | Enhanced binding affinity |

| 17a | C6 halogenated benzene ring | 3.11 | Significant increase in potency |

| 20a | Long chain at C3 position | 0.13 | Close to positive control RAL (0.06 μM) |

These modifications have shown that introducing bulky or halogenated groups can enhance the compound's binding affinity and overall inhibitory potency against integrase.

Case Studies

- HIV-1 Integrase Inhibition : A study demonstrated that indole derivatives, including this compound, exhibited IC50 values ranging from 12.41 to 47.44 μM in inhibiting HIV-1 integrase strand transfer activity. The most potent derivative, compound 20a, achieved an IC50 value of 0.13 μM, indicating a substantial enhancement in activity through structural optimization .

- Antiviral Activity : Additional studies have highlighted the potential of indole derivatives as novel antiviral agents targeting various stages of viral replication, not limited to HIV but extending to other viruses due to their ability to interfere with critical enzymatic functions .

- Cancer Research : Beyond antiviral applications, indole derivatives are being explored for anticancer properties, with preliminary data suggesting they may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Q & A

Q. What synthetic strategies are effective for preparing 5-amino-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves refluxing intermediates with acetic acid and sodium acetate, as demonstrated in the synthesis of structurally similar indole-2-carboxylic acid derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) . Key parameters include reaction time (3–5 hours), stoichiometric ratios (1.1:1 molar ratio of aldehyde to amine), and purification via recrystallization from DMF/acetic acid. Optimization may require adjusting temperature, solvent polarity, or catalytic additives to enhance yield and reduce side products.

Q. How can researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with >95.0% purity thresholds is recommended for assessing purity, as validated for indole-2-carboxylic acid derivatives . Structural confirmation can utilize single-crystal X-ray diffraction (as in fluorinated indole analogs ) and spectroscopic methods (NMR, FT-IR). For amino-group verification, mass spectrometry (exact molecular weight: ~191.07 g/mol) and elemental analysis are critical.

Q. What safety precautions are essential when handling this compound in the laboratory?

Use NIOSH/CEN-certified respiratory protection (e.g., P95 filters or ABEK-P2 respirators) to avoid inhalation of fine particles . Full protective gear (gloves, lab coat) is mandatory due to potential skin/eye irritation. Store the compound in a dry, cool environment to prevent decomposition, as stability data for related indoles indicate sensitivity to moisture and heat .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) for this compound?

Discrepancies often arise from polymorphic forms or impurities. Experimental determination via differential scanning calorimetry (DSC) for melting points (cf. indole-2-carboxylic acid: 205–209°C ) and shake-flask methods for solubility (logP ~1.63 for carboxylated indoles ) is advised. Computational tools like COSMO-RS can predict solubility in solvents like DMSO or ethanol, corroborated by HPLC retention times .

Q. What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?

Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) can identify degradation pathways. Monitor hydrolytic stability via pH-dependent kinetic assays, given the susceptibility of the carboxylic acid and amino groups to hydrolysis. LC-MS/MS can detect decomposition products, such as indole fragments or oxidized species .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

Density functional theory (DFT) calculations can optimize molecular geometry and predict electrophilic/nucleophilic sites (e.g., amino group nucleophilicity). Molecular docking studies (using AutoDock Vina) may assess binding affinity to biological targets, leveraging structural analogs like 5-chloroindole-2-carboxylic acid (PDB ligand data ). Thermodynamic parameters (ΔG, ΔH) derived from MD simulations inform reaction feasibility .

Q. What methodologies address low aqueous solubility of this compound in pharmacological assays?

Salt formation (e.g., sodium or hydrochloride salts) or co-solvency with PEG-400/cyclodextrins can enhance solubility. Micellar solubilization using surfactants (e.g., Tween-80) and nanoformulation (liposomes) are viable strategies, as validated for indole-3-carboxylic acid derivatives . Phase solubility diagrams (Higuchi method) quantify solubility improvements .

Methodological Considerations

- Contradiction Analysis : Cross-validate data from multiple techniques (e.g., HPLC vs. NMR for purity) and consult crystallographic databases (e.g., CCDC) for structural benchmarks .

- Advanced Synthesis : Explore microwave-assisted or flow chemistry to reduce reaction times and improve yields for carboxylated indoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.